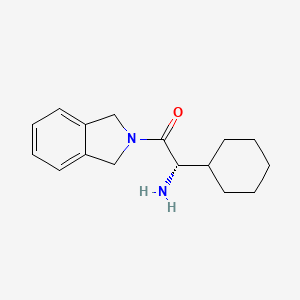

(2S)-2-Amino-2-cyclohexyl-1-(1,3-dihydro-2H-isoindol-2-YL)ethanone

描述

属性

IUPAC Name |

(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c17-15(12-6-2-1-3-7-12)16(19)18-10-13-8-4-5-9-14(13)11-18/h4-5,8-9,12,15H,1-3,6-7,10-11,17H2/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSVSQMWKFICCC-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)N2CC3=CC=CC=C3C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](C(=O)N2CC3=CC=CC=C3C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2S)-2-Amino-2-cyclohexyl-1-(1,3-dihydro-2H-isoindol-2-YL)ethanone, with the CAS number 61957-33-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a cyclohexyl group and an isoindole moiety, which are significant for its biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects:

- Anticancer Activity : In vitro studies have demonstrated that derivatives of isoindole compounds can inhibit the growth of cancer cells. For instance, certain compounds derived from thalidomide scaffolds showed selective inhibition of tumorigenic cell lines without affecting non-tumorigenic cells at concentrations as low as 10 µM .

- Mechanisms of Action : The biological activity is often mediated through receptor interactions. Compounds similar to this compound may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that regulate cell proliferation and migration .

- Neuroprotective Effects : Some studies suggest that isoindole derivatives possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. The mechanisms may involve modulation of neuroinflammatory pathways and protection against oxidative stress.

Study 1: Anticancer Efficacy

A study focused on the anticancer properties of thalidomide derivatives highlighted this compound as a promising candidate. The compound was tested against various cancer cell lines, showing significant growth inhibition in hepatocellular carcinoma models while sparing healthy cells .

Study 2: Mechanistic Insights

Further investigations into the mechanisms revealed that treatment with this compound resulted in altered expression levels of key signaling phosphoproteins involved in cell cycle regulation and apoptosis. This suggests a potential pathway through which this compound exerts its biological effects .

Data Table: Summary of Biological Activities

科学研究应用

Pharmacological Potential

Research indicates that (2S)-2-amino-2-cyclohexyl-1-(1,3-dihydro-2H-isoindol-2-YL)ethanone exhibits various pharmacological effects, including:

- Receptor Modulation : It has been studied for its interaction with the arginine-vasopressin V1b receptor, which is implicated in stress-related disorders and anxiety .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Parkinson's and Huntington's disease .

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its isoindole structure allows for modifications that can enhance pharmacological properties or alter activity profiles.

Case Study 1: Neuropharmacology

A study explored the effects of this compound on anxiety-related behaviors in rodent models. The findings suggested that administration of the compound led to a reduction in anxiety-like behaviors, indicating its potential as an anxiolytic agent .

Case Study 2: Receptor Interaction

Research documented the binding affinity of this compound to the V1b receptor. The results demonstrated that it acts as an antagonist, which could be beneficial in developing treatments for conditions exacerbated by vasopressin signaling .

相似化合物的比较

Core Substituent Variations

Cyclohexyl vs. Aromatic Groups :

The cyclohexyl group in the target compound enhances lipophilicity compared to phenyl-containing analogs like 3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one (). This substitution improves membrane permeability but may reduce aqueous solubility .- Aminoethanone Backbone: Analog 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride (–14) lacks the cyclohexyl group, resulting in a lower molecular weight (212.68 g/mol vs. ~290–330 g/mol estimated for the target compound) and higher polarity .

Functional Group Modifications

- Morpholinyl and Hydroxyphenyl Derivatives: Compound 30 (), 2-Amino-1-{5-[4-(morpholin-4-yl)phenyl]-1,3-dihydro-2H-isoindol-2-yl}ethanone hydrochloride, introduces a morpholinylphenyl group, enhancing solubility and CYP enzyme inhibition activity. This contrasts with the target compound’s cyclohexyl group, which prioritizes steric bulk over hydrogen-bonding capacity .

Physicochemical Properties

Key Observations :

Enzyme Inhibition and Therapeutic Targets

Metabolic Stability and Toxicity

- CYP Interactions :

Morpholinyl-containing analogs () show reduced CYP450 inhibition compared to trifluoromethyl derivatives (), indicating that the target compound’s cyclohexyl group may mitigate off-target enzyme interactions . - Hydrochloride Salts: The hydrochloride salt of 2-amino-1-(isoindol-2-yl)ethanone () improves crystallinity and stability, a formulation strategy applicable to the target compound .

常见问题

Q. What are the recommended synthetic pathways for (2S)-2-Amino-2-cyclohexyl-1-(1,3-dihydro-2H-isoindol-2-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of structurally similar indole-ethanone derivatives often involves multi-step reactions, including alkylation, acylation, or sulfonylation. For example, the synthesis of 2-((1-ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone employs sequential sulfonylation and coupling reactions under controlled temperatures (40–60°C) . Optimization may include solvent selection (e.g., DMF for polar aprotic conditions), catalyst screening (e.g., Pd for cross-coupling), and monitoring via TLC/HPLC . Reflux in ethanol with acetic acid as a catalyst is a common strategy for imine formation in related compounds .

Q. How can the stereochemical configuration of the (2S)-chiral center be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry. For example, SCXRD analysis of 1-(2-ethoxy-2-methyl-2H-chromen-3-yl)ethanone resolved bond angles and torsion angles with an R factor of 0.047, ensuring structural accuracy . Chiral HPLC or polarimetry can supplement this by comparing retention times/optical rotation with enantiomeric standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to GHS-compliant safety data sheets (SDS) for analogous compounds (e.g., 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone), which mandate PPE (gloves, goggles), fume hood use, and immediate medical consultation for inhalation/contact . Emergency protocols include ice-water quenching for uncontrolled reactions and neutralization of acidic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

- Methodological Answer : Cross-validate spectral data with computational tools (e.g., DFT-based NMR prediction) and reference databases like NIST Chemistry WebBook . For instance, discrepancies in carbonyl stretching (IR ~1700 cm⁻¹) may arise from solvent effects—compare data in DMSO vs. CDCl3 . Assign ambiguous peaks using 2D NMR (HSQC, HMBC) to trace coupling pathways .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Byproducts often stem from competing substitution or oxidation reactions. For example, 2-chloro-1-(2,4-dimethylphenyl)ethanone forms oxidized acetic acid derivatives under aerobic conditions; inert atmospheres (N₂/Ar) and radical inhibitors (BHT) suppress this . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves yield .

Q. How do intermolecular interactions (e.g., C–H···π) influence the crystallographic packing of this compound?

- Methodological Answer : SCXRD studies of 1-{2-[(E)-2-(2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone reveal C–H···π interactions (2.8–3.2 Å) between indole rings and nitro groups, stabilizing the lattice . Hirshfeld surface analysis quantifies these interactions, guiding polymorph screening. Temperature-controlled crystallization (e.g., slow cooling in DMF) can isolate specific polymorphs .

Q. What in silico methods predict the biological activity of this compound against enzymatic targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like cyclooxygenase or kinases. For indole derivatives, pharmacophore modeling identifies critical H-bond donors (amine groups) and hydrophobic pockets (cyclohexyl moieties) . Validate predictions with enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence quenching) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。